N-Acetyl-L-leucine
Overview
Description
Mechanism of Action
Target of Action
N-Acetyl-L-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells . The ubiquitous tissue expression of MCT1 makes it well suited for the uptake and distribution of this compound .
Mode of Action
The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned organic anion transporters and MCT1 . This switch allows this compound to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
This compound enters metabolic pathways, and its effects are mediated via its metabolic products . The compound acts as a prodrug of leucine, bypassing LAT1 and influencing leucine-mediated signaling and metabolic processes inside cells .
Pharmacokinetics
The pharmacokinetics of this compound play a major role in its mechanism of action and efficacy as a drug . The compound is taken up by cells via MCT1, which has lower affinity compared to LAT1, allowing for more effective distribution . The enantiomers of this compound show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
This compound has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies . It has been shown to rapidly improve symptoms, functioning, and quality of life for pediatric and adult patients with certain neurodegenerative disorders .
Action Environment
The action of this compound is influenced by the physiological environment. At physiological pH, this compound is present mainly as an anion . This property allows it to be a substrate for the organic anion transporters . The compound’s efficacy can also be influenced by the presence of other compounds, as suggested by the differential pharmacokinetics observed with the enantiomers of this compound .
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-leucine interacts with various enzymes, proteins, and other biomolecules. It has been found to improve central vestibular compensation in a rat model of unilateral labyrinthectomy
Cellular Effects
This compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. It has been associated with disease-modifying effects in Niemann-Pick disease type C (NPC), a neurodegenerative lysosomal disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylleucine can be synthesized through the acetylation of leucine. The process involves the reaction of leucine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the production of acetylleucine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . The purification of acetylleucine is usually achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Acetylleucine undergoes various chemical reactions, including:
Oxidation: Acetylleucine can be oxidized to form corresponding keto acids.
Reduction: Reduction of acetylleucine can yield amino alcohols.
Substitution: Acetylleucine can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted amino acids.
Scientific Research Applications
Acetylleucine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Niemann-Pick disease type C, GM2 gangliosidoses, and ataxia-telangiectasia
Industry: Utilized in the development of pharmaceuticals and as a stabilizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
Leucine: The parent amino acid from which acetylleucine is derived.
N-acetyl-DL-leucine: A racemic mixture of acetylleucine enantiomers.
N-acetyl-L-leucine: The L-enantiomer of acetylleucine.
Uniqueness
Acetylleucine is unique in its ability to modulate specific transporters and enzymes, which enhances its therapeutic potential. Unlike leucine, acetylleucine has improved pharmacokinetic properties due to its acetylation, allowing for better cellular uptake and distribution . Additionally, the enantiomers of acetylleucine exhibit different pharmacokinetics, further highlighting its uniqueness .
Properties
IUPAC Name |
2-acetamido-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859594 | |
Record name | N-Acetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-15-0, 1188-21-2 | |
Record name | Acetyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylleucine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetyl-DL-leucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetylleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Leucine, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Acetylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-DL-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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